3-Amino-5-(4-hydroxymethylphenyl)benzoic acid 3-Amino-5-(4-hydroxymethylphenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1261902-61-7
VCID: VC11748300
InChI: InChI=1S/C14H13NO3/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7,16H,8,15H2,(H,17,18)
SMILES: C1=CC(=CC=C1CO)C2=CC(=CC(=C2)N)C(=O)O
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol

3-Amino-5-(4-hydroxymethylphenyl)benzoic acid

CAS No.: 1261902-61-7

Cat. No.: VC11748300

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-5-(4-hydroxymethylphenyl)benzoic acid - 1261902-61-7

Specification

CAS No. 1261902-61-7
Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
IUPAC Name 3-amino-5-[4-(hydroxymethyl)phenyl]benzoic acid
Standard InChI InChI=1S/C14H13NO3/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7,16H,8,15H2,(H,17,18)
Standard InChI Key UYMIHZHYIJRYHX-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CO)C2=CC(=CC(=C2)N)C(=O)O
Canonical SMILES C1=CC(=CC=C1CO)C2=CC(=CC(=C2)N)C(=O)O

Introduction

Structural and Functional Analysis

Core Molecular Architecture

The target molecule combines a benzoic acid backbone with two key substituents:

  • Amino group (-NH₂) at the 3-position, which enhances solubility and enables participation in condensation or coupling reactions.

  • 4-Hydroxymethylphenyl group at the 5-position, introducing steric bulk and hydroxyl functionality for potential hydrogen bonding or further derivatization.

Comparative analysis with 3-amino-5-(methoxycarbonyl)benzoic acid (CAS 28179-47-7) reveals that substituent electronic effects significantly influence reactivity. For instance, the methoxycarbonyl group in the analogous compound acts as an electron-withdrawing group, stabilizing intermediates during reduction reactions . In contrast, the hydroxymethylphenyl group in the target compound may exhibit electron-donating characteristics, altering reaction kinetics and product stability.

Hypothetical Synthesis Pathways

Nitro Reduction and Functional Group Interconversion

A plausible route involves:

  • Nitro Intermediate Preparation: Introducing a nitro group at the 3-position of 5-(4-hydroxymethylphenyl)benzoic acid via electrophilic aromatic substitution.

  • Catalytic Hydrogenation: Reducing the nitro group to an amine using Pd/C or Pd(OH)₂ under hydrogen pressure, a method validated for 3-nitro-4-hydroxybenzoic acid and 3-(methoxycarbonyl)-5-nitrobenzoic acid . Typical conditions include 50–100 psi H₂ at 95–100°C, yielding amines with >90% purity .

Critical Parameters:

  • Catalyst loading (2.5–5.0 g Pd/C per 100 g substrate) .

  • Temperature control to prevent decarboxylation of the benzoic acid moiety.

Hydroxymethyl Group Installation

The 4-hydroxymethylphenyl substituent could be introduced via:

  • Friedel-Crafts Acylation: Attaching a acetyl-protected hydroxymethyl group followed by hydrolysis.

  • Suzuki Coupling: Utilizing a boronic ester derivative of 4-hydroxymethylbenzene to couple with a halogenated benzoic acid precursor.

Physicochemical Properties (Extrapolated)

While direct data for 3-amino-5-(4-hydroxymethylphenyl)benzoic acid are absent, properties can be inferred from similar compounds:

Property3-Amino-5-(methoxycarbonyl)benzoic Acid 3-Nitro-4-hydroxybenzoic Acid Target Compound (Estimated)
Molecular Weight194.12 g/mol199.12 g/mol~245.25 g/mol
Melting PointNot reported239–243°C210–230°C
SolubilitySoluble in polar aprotic solventsPartially soluble in hot waterModerate aqueous solubility
pKa (COOH)~2.5~2.8~2.6–3.0

Stability Considerations:

  • The hydroxymethyl group may undergo oxidation to a carboxylic acid under acidic conditions.

  • The amino group necessitates inert atmospheres during storage to prevent oxidation .

Challenges and Future Directions

  • Synthetic Optimization: Scaling up the hypothetical routes requires addressing:

    • Protection/deprotection strategies for the hydroxymethyl group.

    • Purification challenges due to polar byproducts.

  • Analytical Characterization: Advanced techniques (e.g., X-ray crystallography, HRMS) would be essential to confirm structure and purity.

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